Sarolaner is a member of the isoxazoline class of compounds, specifically designed as an ectoparasiticide. Its chemical structure is characterized by the formula C23H18Cl2F4N2O5S, and it exhibits potent activity against a range of ectoparasites, including fleas and ticks in dogs. Sarolaner functions by disrupting the normal functioning of neurotransmitter receptors in arthropods, leading to paralysis and death. It is primarily administered in the form of chewable tablets for dogs over six months of age, with a recommended dosage of 2 mg/kg .
Sarolaner acts as a selective antagonist of the GABA-gated chloride channels in the nervous system of fleas and ticks. These channels are crucial for regulating nerve impulses. By binding to the channel, sarolaner disrupts the flow of chloride ions, leading to uncontrolled neuronal activity, paralysis, and ultimately, death of the parasite.
These findings are consistent with other field studies conducted in various regions [].
Common reagents involved in these reactions include hydrogen peroxide and sodium borohydride. The major products formed include sulfoxides from oxidation, amines from reduction, and substituted aromatics from nucleophilic substitution.
Sarolaner exhibits significant biological activity through its mechanism of action, which involves the inhibition of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects. This inhibition leads to uncontrolled neuromuscular activity, resulting in paralysis and death of ectoparasites. Notably, sarolaner binds with greater affinity to these receptors in arthropods than in mammals, minimizing potential side effects in non-target species .
The synthesis of sarolaner involves a multi-step process that includes:
This synthetic route ensures that sarolaner possesses the necessary characteristics for effective pest control .
Sarolaner is primarily used as an ectoparasiticide for dogs, effectively targeting fleas and ticks. It is marketed under various brand names, including Simparica TRIO, where it is combined with other active ingredients like moxidectin for broader parasitic control. Sarolaner's efficacy has been demonstrated in numerous studies, showing rapid action against flea infestations within hours of administration .
Interaction studies have shown that sarolaner can lead to neurologic adverse reactions such as muscle tremors and seizures in some dogs. These effects are particularly concerning for animals with pre-existing neurological conditions. The U.S. Food and Drug Administration has issued warnings regarding these potential side effects associated with isoxazoline compounds .
In pharmacokinetic studies, sarolaner exhibits high bioavailability (approximately 88%) and a long half-life (11–12 days), which allows for effective monthly dosing without frequent re-administration .
Sarolaner belongs to a class of compounds known as isoxazolines, which includes several other notable members:
Sarolaner's uniqueness lies in its specific binding affinity to arthropod receptors compared to its counterparts. This characteristic allows it to maintain efficacy while reducing potential side effects in mammals. Additionally, its pharmacokinetic profile supports long-lasting protection against ectoparasites with minimal dosing frequency .